O-{3-[(3-bromoanilino)carbonyl]phenyl} 1-piperidinecarbothioate
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Overview
Description
O-{3-[(3-bromoanilino)carbonyl]phenyl} 1-piperidinecarbothioate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aniline group, a phenyl ring, and a piperidinecarbothioate moiety, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{3-[(3-bromoanilino)carbonyl]phenyl} 1-piperidinecarbothioate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
O-{3-[(3-bromoanilino)carbonyl]phenyl} 1-piperidinecarbothioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Nucleophiles like hydroxide ions or electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
O-{3-[(3-bromoanilino)carbonyl]phenyl} 1-piperidinecarbothioate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of O-{3-[(3-bromoanilino)carbonyl]phenyl} 1-piperidinecarbothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-{3-[(3-bromoanilino)carbonyl]phenyl} 1-piperidinecarbothioate include other brominated aniline derivatives and piperidinecarbothioate compounds. Examples include:
3-bromoaniline derivatives: Compounds with similar brominated aniline groups but different substituents on the phenyl ring.
Piperidinecarbothioate derivatives: Compounds with similar piperidinecarbothioate moieties but different substituents on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19BrN2O2S |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
O-[3-[(3-bromophenyl)carbamoyl]phenyl] piperidine-1-carbothioate |
InChI |
InChI=1S/C19H19BrN2O2S/c20-15-7-5-8-16(13-15)21-18(23)14-6-4-9-17(12-14)24-19(25)22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11H2,(H,21,23) |
InChI Key |
LAVONRWTEZTSHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)OC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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